
1,4-Diaminobutanedihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Diaminobutanedihydrochloride, also known as putrescine dihydrochloride, is an organic compound with the chemical formula C₄H₁₄Cl₂N₂. It is a white crystalline solid with a high solubility in water and a relatively high melting point. This compound is commonly used as a reagent in chemical reactions, particularly in polymer chemistry and organic compound synthesis .
准备方法
1,4-Diaminobutanedihydrochloride can be synthesized by neutralizing 1,4-diaminobutane with hydrochloric acid. The reaction conditions typically involve dissolving 1,4-diaminobutane in water and then adding hydrochloric acid to the solution. The resulting product is then crystallized to obtain pure this compound .
In industrial production, the compound is often prepared from succinonitrile. The process involves the hydrogenation of succinonitrile to produce 1,4-diaminobutane, which is then treated with hydrochloric acid to form this compound .
化学反应分析
1,4-Diaminobutanedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, forming various derivatives.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
1,4-Diaminobutanedihydrochloride has a wide range of applications in scientific research:
Biology: The compound is utilized in the preparation of specialized cell culture media for stem cell cultivation.
Medicine: It is used in the synthesis of pharmaceutical drugs and agrochemicals.
作用机制
The mechanism of action of 1,4-diaminobutanedihydrochloride involves its basic properties due to the presence of amino groups. It can act as a weak base, forming salts with strong acids. This property is often exploited in biochemical and medicinal applications. The compound can bind to specific molecular targets and pathways, influencing various biochemical processes .
相似化合物的比较
1,4-Diaminobutanedihydrochloride is similar to other diamines such as 1,3-diaminopropane dihydrochloride and cadaverine. it is unique due to its specific chemical structure and properties, which make it particularly useful in polymer chemistry and cell culture applications .
1,3-Diaminopropane dihydrochloride: Similar in structure but with one less carbon atom.
Cadaverine: Another diamine with a similar structure but different applications.
属性
分子式 |
C4H14Cl2N2 |
|---|---|
分子量 |
161.07 g/mol |
IUPAC 名称 |
butane-1,4-diamine;hydron;dichloride |
InChI |
InChI=1S/C4H12N2.2ClH/c5-3-1-2-4-6;;/h1-6H2;2*1H |
InChI 键 |
XXWCODXIQWIHQN-UHFFFAOYSA-N |
规范 SMILES |
[H+].[H+].C(CCN)CN.[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 1,5-dihydro-7-methyl-2-(methylthio)-5-oxo-](/img/structure/B13098061.png)
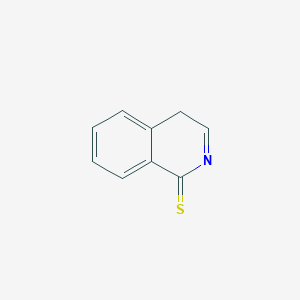

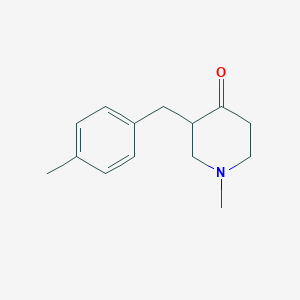
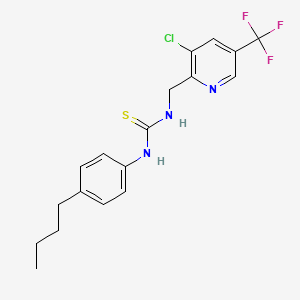
![2,3,5,8-Tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B13098090.png)
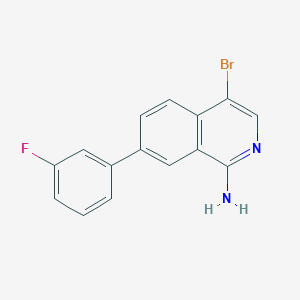
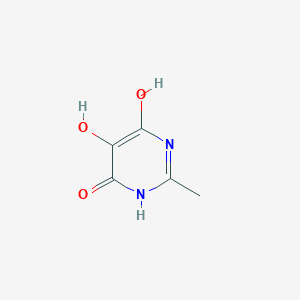

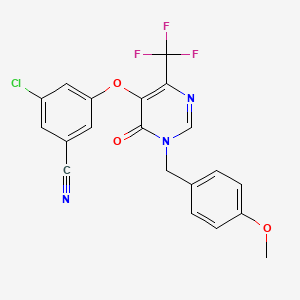

![N-Ethyl-2,3-dihydro-[1,4]thiazino[2,3,4-hi]indole-5-carboxamide](/img/structure/B13098140.png)
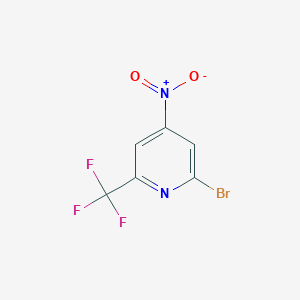
![9-Bromo-5,6-dihydroimidazo[1,2-d]pyrido[2,3-f][1,4]oxazepine](/img/structure/B13098163.png)
